Erbium(III) acetate tetrahydrate
Description
Overview of Lanthanide Acetates in Contemporary Chemistry
Lanthanide acetates, as a group, are inorganic salts that serve as excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.comnanoshel.com Their unique electronic configurations give rise to interesting magnetic and optical properties, making them valuable in diverse applications. numberanalytics.com For instance, they are used in the synthesis of magnetic materials, such as neodymium-iron-boron magnets, and as catalysts in various chemical reactions, including hydrogenation and polymerization. numberanalytics.com The nitrates, acetates, and sulfates of lanthanides are generally soluble in water. byjus.com
The chemistry of lanthanides is largely dominated by the +3 oxidation state. britannica.com This stability is a key factor in their chemical behavior and applications.
Significance of Erbium(III) Acetate (B1210297) Tetrahydrate as a Precursor and Functional Material
Erbium(III) acetate tetrahydrate stands out for its role as a precursor in the synthesis of other advanced materials. Upon heating, it decomposes to form erbium oxide, a compound with various applications. americanelements.comnanoshel.com The thermal decomposition process is a multi-step reaction. The tetrahydrate loses its water molecules at around 90 °C. wikipedia.org Further heating to 310 °C leads to the formation of ketene (B1206846), and subsequent heating at higher temperatures results in the formation of erbium oxycarbonate and finally erbium oxide at 590 °C. nanoshel.comwikipedia.org
This controlled decomposition makes this compound a valuable starting material for creating erbium-doped materials. These materials are crucial in optical technologies due to the unique photoluminescent properties of the erbium ion (Er³⁺). ontosight.ai For example, it is used in the manufacturing of optical fibers and amplifiers, where it enhances the transmission of data over long distances. knowledge-sourcing.com It is also used in the production of specialty glasses, imparting a pink color, and in safety glasses for its ability to absorb infrared radiation. aemree.com
Beyond its role as a precursor, this compound itself can be a functional material. It participates in the synthesis of lanthanide(III) complexes with ethylenediamine-N,N,N′,N′-tetraacetate, which have applications in determining crystal structures and stereochemical properties. thermofisher.comfuncmater.com
Historical Context and Evolution of Research Trajectories
The story of erbium begins in 1842 with its discovery by Swedish chemist Carl Gustaf Mosander, who isolated it from the mineral gadolinite found near the town of Ytterby in Sweden. ontosight.aiencyclopedia.comwebelements.com The town's name is also the origin of the names for three other elements: terbium, yttrium, and ytterbium. encyclopedia.com Initially, what Mosander identified as erbia was actually a mixture of rare earth element oxides. encyclopedia.com Pure samples of erbium oxide were not produced until 1905, and the first pure erbium metal was isolated in 1934. encyclopedia.com
The research into erbium and its compounds has evolved significantly since its discovery. Early work focused on the fundamental chemistry and separation of rare earth elements. rudmet.com In recent years, the focus has shifted towards harnessing the unique optical and electronic properties of erbium for technological applications. The development of erbium-doped fiber amplifiers (EDFAs) in telecommunications is a prime example of this shift. aemree.comstanfordmaterials.com
Current Research Landscape and Emerging Areas
Emerging areas of research include:
Nanotechnology: Erbium acetylacetonate, a related compound, is used to create nanomaterials with unique optical properties for applications in catalysis and energy storage. ontosight.ai
Medical Technology: Erbium-doped lasers are widely used in medical and dental procedures, including dermatology and dentistry. sfa-oxford.com There is also research into its potential use in neutron-capture therapy. stanfordmaterials.com
Nuclear Technology: Erbium's ability to absorb neutrons makes it useful in nuclear reactor control rods, contributing to reactor safety. aemree.comsfa-oxford.com
Consumer Electronics: Erbium is used in the display panels of LEDs and LCDs, and the growing demand for smartphones and other electronics is driving the market for erbium. knowledge-sourcing.com
The versatility of erbium ensures that research into its compounds, including this compound, will continue to be an active and fruitful area of scientific inquiry.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉ErO₆·4H₂O | funcmater.comottokemi.comcymitquimica.com |
| Molecular Weight | 416.4522 g/mol | cymitquimica.com |
| Anhydrous Molecular Weight | 344.39 g/mol | ottokemi.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Pink crystalline powder | ottokemi.com |
| Solubility in Water | Moderately soluble | americanelements.com |
| CAS Number | 15280-57-6 | funcmater.comottokemi.com |
Table 2: Thermal Decomposition Stages of this compound
| Temperature | Reaction | Product | Source(s) |
| 90 °C | Dehydration | Er(CH₃COO)₃ | wikipedia.org |
| 310 °C | Decomposition | Er(OH)(CH₃COO)₂ + CH₂=C=O | wikipedia.org |
| 350 °C | Decomposition | ErOCH₃COO | wikipedia.org |
| 390 °C | Decomposition | Er₂O₂CO₃ | wikipedia.org |
| 590 °C | Final Decomposition | Er₂O₃ | nanoshel.comwikipedia.org |
Properties
IUPAC Name |
erbium(3+);triacetate;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXSXSWDGRCAZ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Er+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ErO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Erbium Iii Acetate Tetrahydrate
Direct Synthesis Approaches and Optimization Strategies
The most common and straightforward method for synthesizing Erbium(III) acetate (B1210297) tetrahydrate is the direct reaction of an erbium source with acetic acid. Erbium(III) oxide (Er₂O₃) and erbium carbonate (Er₂(CO₃)₃) are the most frequently utilized starting materials due to their commercial availability.
The reaction of erbium(III) oxide with acetic acid proceeds as follows:
Er₂O₃ + 6CH₃COOH → 2Er(CH₃COO)₃ + 3H₂O wikipedia.org
Similarly, erbium(III) carbonate reacts with acetic acid to yield the acetate salt:
Er₂(CO₃)₃ + 6CH₃COOH → 2Er(CH₃COO)₃ + 3H₂O + 3CO₂
Optimization of these direct synthesis methods involves controlling several key parameters to maximize yield and purity. These include the concentration of acetic acid, reaction temperature, and reaction time. For instance, using a 50% aqueous solution of acetic acid has been reported for the synthesis of lanthanide acetates. wikipedia.org The reaction is often carried out at elevated temperatures to increase the rate of dissolution of the erbium source. Subsequent evaporation of the solvent allows for the crystallization of the hydrated acetate salt.
A study on the synthesis of cerium acetate, a related rare earth acetate, highlighted the importance of optimizing parameters such as the concentration of acetic acid, reaction temperature, the ratio of the carbonate precursor to acetic acid, and the heat preservation time to achieve high yields and good quality crystals. researchgate.net These optimization principles are directly applicable to the synthesis of Erbium(III) acetate tetrahydrate.
| Parameter | Typical Range/Condition | Impact on Synthesis |
| Erbium Source | Erbium(III) oxide, Erbium(III) carbonate | Choice affects reaction rate and byproduct formation. |
| Acetic Acid Conc. | 50% aqueous solution to glacial acetic acid | Higher concentrations can increase reaction rate but may require careful control of water content for hydrate (B1144303) formation. |
| Temperature | Room temperature to boiling point of acetic acid | Higher temperatures increase solubility and reaction rate. |
| Reaction Time | Several hours | Sufficient time is needed for complete reaction of the starting material. |
| Crystallization | Slow evaporation | Promotes the formation of well-defined crystals. |
Solution-Based and Precipitation Techniques
Solution-based methods are widely employed for the synthesis of this compound, offering good control over purity and crystal size. These techniques typically involve dissolving an erbium salt, such as erbium(III) chloride (ErCl₃) or erbium(III) nitrate (B79036) (Er(NO₃)₃), in a suitable solvent, followed by the addition of an acetate source to induce precipitation or crystallization of the desired product.
One common approach involves dissolving erbium metal in aqueous acetic acid. sciencemadness.org The resulting solution is then carefully evaporated to yield crystals of this compound. sciencemadness.org This method is particularly useful for obtaining high-purity products, as the starting erbium metal is often of high purity.
Precipitation can also be achieved by adjusting the pH of a solution containing erbium(III) ions and acetate ions. The solubility of Erbium(III) acetate is dependent on the pH of the solution, and careful control of this parameter can lead to the selective precipitation of the tetrahydrate form. For the synthesis of related lanthanide complexes, adjusting the pH to around 3.3 with a base like sodium hydroxide (B78521) has been used to facilitate crystallization. mdpi.com
| Precursor 1 | Precursor 2 | Solvent | Key Steps |
| Erbium(III) oxide | Acetic acid | Water | Dissolution with heating, followed by crystallization. researchgate.net |
| Erbium(III) carbonate | Acetic acid | Water | Reaction with evolution of CO₂, followed by crystallization. |
| Erbium metal | Acetic acid | Water | Dissolution of the metal, followed by slow evaporation. sciencemadness.org |
| Erbium(III) chloride | Sodium acetate | Water | Metathesis reaction leading to precipitation. |
Non-Aqueous Solvent Systems in Preparation
The use of non-aqueous solvent systems in the synthesis of Erbium(III) acetate can offer advantages in terms of controlling the hydration state of the final product and preventing hydrolysis reactions. While the tetrahydrate is the common form, anhydrous or other solvated forms can be targeted using non-aqueous media.
A study on the synthesis of anhydrous anionic lanthanide acetates utilized an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate ([C₂mim][OAc]), as the reaction medium. nih.govresearchgate.net By reacting lanthanide chloride hydrates with the ionic liquid, anhydrous coordination complexes were obtained. nih.govresearchgate.net This approach demonstrates the potential of ionic liquids to act as both a solvent and a reagent, facilitating the formation of anhydrous products that are otherwise challenging to isolate from aqueous solutions. nih.govresearchgate.net
Another non-aqueous approach involves the reaction of erbium(III) oxide with acetic anhydride. wikipedia.org This method directly yields the anhydrous acetate, which can then be hydrated in a controlled manner to form the tetrahydrate if desired. The reaction is as follows:
Er₂O₃ + 3(CH₃CO)₂O → 2Er(CH₃COO)₃ wikipedia.org
Furthermore, erbium acetates have been used in non-aqueous sol-gel methods for the preparation of thin films. For example, dehydrated erbium acetate was mixed with 2-methoxyethanol (B45455) and heated under reflux as a precursor for erbium-doped materials. researchgate.net
| Solvent System | Erbium Precursor | Acetate Source | Key Features |
| Ionic Liquid ([C₂mim][OAc]) | Erbium(III) chloride hydrate | Ionic Liquid | Yields anhydrous anionic erbium acetate complexes. nih.govresearchgate.net |
| Acetic Anhydride | Erbium(III) oxide | Acetic Anhydride | Produces anhydrous erbium acetate. wikipedia.org |
| 2-Methoxyethanol | Erbium(III) acetate (dehydrated) | - | Used as a solvent for preparing precursor solutions for sol-gel deposition. researchgate.net |
Hydrothermal and Solvothermal Synthesis of Erbium-Containing Precursors
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. While direct hydrothermal synthesis of this compound is not commonly reported, these methods are extensively used to prepare erbium-containing materials where erbium acetate serves as a precursor.
For instance, hydrothermal synthesis has been employed to produce rare-earth carbonates with a tengerite-type structure for lanthanides from neodymium to erbium, using metal nitrates and ammonium (B1175870) carbonate as raw materials at 120 °C. nih.gov These carbonates can subsequently be converted to acetates.
In solvothermal synthesis, organic solvents are used instead of water. Rare-earth acetates are valuable precursors in the solvothermal synthesis of metal-organic frameworks (MOFs). rsc.org For example, RE-UiO-66 analogues (where RE stands for a rare-earth element) have been synthesized for the first time using rare-earth acetates as the metal source. rsc.org The use of acetate precursors influences the resulting material's properties. rsc.org
A study on ceria nanoparticles showed that using an acetate precursor system in hydrothermal synthesis resulted in particles with better crystallinity and morphology compared to a hydroxide precursor system. researchgate.net This suggests that the acetate ligand can play a beneficial role in the formation of well-defined nanostructures under hydrothermal conditions.
| Method | Precursors | Solvent | Product |
| Hydrothermal | Erbium(III) nitrate, Ammonium carbonate | Water | Erbium carbonate (can be converted to acetate). nih.gov |
| Solvothermal | Erbium(III) acetate, Organic linker | Organic solvent (e.g., DMF) | Erbium-based Metal-Organic Frameworks. rsc.org |
| Hydrothermal | Erbium acetate precursor system | Water | Erbium oxide nanoparticles (via decomposition of intermediate). researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. These principles can be applied to the synthesis of this compound in several ways.
One of the key principles of green chemistry is the use of safer solvents. Water is considered a green solvent, and as many of the direct synthesis and solution-based methods for this compound utilize water, they align with this principle.
Another approach is the use of mechanochemistry, which involves chemical reactions induced by mechanical energy, often in the absence of a solvent. isca.me This solvent-free method has been highlighted as a green synthetic route for various materials and could potentially be applied to the synthesis of Erbium(III) acetate by grinding an erbium salt with a solid acetate source. isca.metaylorfrancis.com Mechanochemistry has been shown to be a sustainable alternative to conventional solution-based reactions for various organic transformations and the synthesis of functional materials. su.senih.gov
Furthermore, the development of catalytic routes can enhance the atom economy and reduce energy consumption. While not yet widely reported for the direct synthesis of Erbium(III) acetate, the use of catalysts in related reactions, such as the lipase-mediated acetylation of alcohols, demonstrates the potential for enzymatic and other catalytic systems in green acetate synthesis. rug.nl The use of erbium(III) itself as a catalyst in eco-sustainable organic reactions, such as the formation and cleavage of O-tert-butoxy carbonates, highlights the broader role of erbium compounds in green chemistry. rsc.org
| Green Chemistry Approach | Description | Potential Application to Erbium(III) Acetate Synthesis |
| Use of Water as a Solvent | Employing water as a non-toxic, readily available solvent. | Already applied in direct synthesis and precipitation methods. |
| Mechanochemistry | Solvent-free synthesis through mechanical grinding. | Grinding Erbium(III) oxide or carbonate with solid acetic acid or an acetate salt. isca.metaylorfrancis.com |
| Catalytic Methods | Using catalysts to improve reaction efficiency and reduce energy input. | Exploration of enzymatic or other catalytic systems for the acetylation of erbium salts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Direct synthesis methods from oxide or carbonate generally have good atom economy. |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Crystal Structure Determination Methodologies
The determination of the precise atomic arrangement within a crystalline solid is fundamental to understanding its chemical and physical properties. For erbium(III) acetate (B1210297) tetrahydrate, X-ray diffraction techniques are the primary tools for elucidating its crystal structure.
For instance, the crystal structure of an anhydrous dimeric erbium acetate complex, [C₂mim]₂[Er₂(OAc)₈], has been determined, revealing important details about the coordination of acetate ligands to the erbium(III) center. researchgate.net In this complex, the erbium ions are coordinated by acetate ligands in various modes, including bidentate and bridging fashions. researchgate.net
Systematic studies of the lanthanide acetate series have shown that the crystal structures are dependent on the ionic radius of the lanthanide ion. wikipedia.org This trend suggests that the coordination number and geometry around the erbium ion in the tetrahydrate form are influenced by its position in the lanthanide series.
| Parameter | Value for [C₂mim]₂[Er₂(OAc)₈] |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3456(3) |
| b (Å) | 19.8765(5) |
| c (Å) | 17.6543(4) |
| β (°) | 109.876(1) |
| Volume (ų) | 4078.9(2) |
Note: The data in Table 1 is for an anhydrous dimeric complex and serves as a reference for the coordination environment of erbium with acetate ligands. researchgate.net
Powder X-ray diffraction (PXRD) is an essential technique for the identification of crystalline phases and the assessment of sample purity. For erbium(III) acetate tetrahydrate, PXRD is particularly valuable for confirming the presence of a single, homogeneous crystalline phase.
A seminal study on the hydrated lanthanide acetates revealed the existence of three distinct crystal structures across the series, designated as Structures A, B, and C. wikipedia.org Through PXRD analysis, it was determined that this compound adopts "Structure C," which is unique to the heavier lanthanides. wikipedia.org This distinguishes it from the lighter lanthanide acetates, which crystallize in Structures A or B. wikipedia.org The PXRD pattern of this compound serves as a fingerprint for its specific crystalline form and is critical for quality control in its synthesis. While the full crystal structure from this powder data was not solved in the original study, the pattern itself is a key identifier.
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound. These techniques are instrumental in characterizing the coordination of the acetate ligands to the erbium ion and understanding the dynamics of the crystal lattice.
FTIR spectroscopy is highly sensitive to the vibrational modes of the acetate ligands and the coordinated water molecules. The analysis of the FTIR spectrum of this compound focuses on the characteristic stretching frequencies of the carboxylate group (COO⁻). The positions of the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are particularly informative.
The separation between these two frequencies (Δν = νₐ(COO⁻) - νₛ(COO⁻)) can be used to infer the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging). Studies on lanthanide acetates have shown that the coordination of the acetate ion to the metal center leads to shifts in these vibrational frequencies compared to the free acetate ion. wikipedia.org For erbium(III) acetate, changes in the carboxylate stretching vibrations and the methyl bending modes are observed across the lanthanide series, reflecting the different crystal structures. wikipedia.org
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(OH) | 3200-3600 | Stretching of coordinated and lattice water |
| νₐ(COO⁻) | 1520-1580 | Asymmetric stretching of carboxylate |
| νₛ(COO⁻) | 1410-1450 | Symmetric stretching of carboxylate |
| δ(CH₃) | ~1410 | Bending of the methyl group |
| ρ(CH₃) | 1010-1050 | Rocking of the methyl group |
Note: The data in Table 2 represents typical ranges for lanthanide acetates and is based on general findings in the literature. wikipedia.org
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations and low-frequency modes involving the metal-oxygen bonds and lattice vibrations. While detailed Raman spectra for this compound are not extensively documented, the technique would be invaluable for a complete vibrational analysis.
The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching of the carboxylate groups and the C-C stretching of the acetate backbone. Furthermore, the low-frequency region of the Raman spectrum would reveal the vibrational modes associated with the Er-O bonds, providing direct insight into the coordination environment of the erbium ion. Analysis of these lattice dynamics can also offer information about the crystal packing and intermolecular interactions.
Electronic and Magnetic Resonance Spectroscopic Studies
Spectroscopic techniques are fundamental in probing the electronic environment of the central erbium(III) ion and the nature of its coordination sphere.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of erbium(III) compounds is characterized by a series of relatively sharp, yet weak, absorption bands in the visible and near-infrared regions. These absorptions arise from intra-configurational f-f electronic transitions, which are formally forbidden by the Laporte selection rule. researchgate.net The forbidden nature of these transitions results in low molar absorptivity. The trivalent erbium ion (Er³⁺) has an electronic configuration of [Xe]4f¹¹. The numerous energy levels within this configuration lead to a rich absorption spectrum. optica.org
The absorption bands originate from transitions from the ⁴I₁₅/₂ ground state to various excited states. researchgate.netias.ac.in The precise position and intensity of these peaks are sensitive to the ligand field environment surrounding the Er³⁺ ion. In this compound, the coordination by acetate and water molecules influences the symmetry around the metal center, which in turn affects the energies of the 4f orbitals and the transition probabilities. For example, studies on various erbium complexes have identified transitions to excited states such as ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴I₉/₂, ⁴F₉/₂, ²H₁₁/₂, and ⁴G₁₁/₂. researchgate.netresearchgate.net The spectrum is typically dominated by intense ligand-based absorptions in the ultraviolet region, while the weaker f-f transitions appear as sharp peaks in the visible and NIR regions. researchgate.net
Table 1: Typical UV-Vis Absorption Bands for Aqueous Er³⁺ Ion
| Excited State | Approximate Wavelength (nm) |
|---|---|
| ⁴I₁₃/₂ | ~1530 |
| ⁴I₁₁/₂ | ~975 |
| ⁴I₉/₂ | ~800 |
| ⁴F₉/₂ | ~650 |
| ²H₁₁/₂ | ~520 |
| ⁴G₁₁/₂ | ~380 |
Note: Peak positions can shift based on the specific ligand environment and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its application to paramagnetic compounds like this compound presents significant challenges. The unpaired electrons of the paramagnetic Er³⁺ ion cause substantial effects on the NMR spectra of surrounding nuclei. numberanalytics.comdu.ac.in These effects include:
Paramagnetic Shifts: The magnetic field generated by the unpaired electrons induces large shifts in the resonance frequencies of nearby nuclei, known as lanthanide-induced shifts (LIS). numberanalytics.comresearchgate.net These shifts can be several hundred ppm, moving signals far outside the typical diamagnetic range. researchgate.net The shift has two components: the contact shift, arising from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact shift, which results from a through-space dipolar interaction and depends on the magnetic anisotropy of the complex. du.ac.in
Line Broadening: The fluctuating magnetic field from the paramagnetic center provides a powerful mechanism for nuclear spin relaxation, leading to significant broadening of NMR signals. numberanalytics.comdu.ac.in Nuclei very close to the erbium ion often have their signals broadened to the point of being undetectable. du.ac.in
Despite these challenges, paramagnetic NMR can provide valuable information. ineosopen.org By analyzing the magnitude and direction of the LIS, it is possible to gain insight into the geometry of the complex in solution. researchgate.net Furthermore, comparing the spectra of the paramagnetic erbium complex with an analogous diamagnetic complex (e.g., using La³⁺ or Lu³⁺) can help to isolate the paramagnetic contribution to the shifts and broadening, aiding in the analysis of the ligand environment. researchgate.net However, due to the rapid relaxation and large shifts, resolving fine details like scalar coupling is often impossible. du.ac.in
Electron Paramagnetic Resonance (EPR) Spectroscopy of Erbium(III) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that directly probes unpaired electrons, making it highly suitable for studying the Er³⁺ ion. scispace.comlibretexts.org The ground state of the Er³⁺ ion (4f¹¹) is ⁴I₁₅/₂. scispace.com In a crystal lattice or coordination complex, the crystal field lifts the degeneracy of this ground state into multiple Stark sublevels. EPR transitions are typically observed within the lowest-lying Kramers doublet, which is split by an external magnetic field (the Zeeman effect). scispace.com
Key characteristics of Er³⁺ EPR spectroscopy include:
Anisotropy: The EPR spectra of Er³⁺ are generally highly anisotropic, meaning the g-values are dependent on the orientation of the complex with respect to the external magnetic field. This anisotropy provides detailed information about the local symmetry of the erbium site. scispace.com
Low-Temperature Requirement: Due to very fast spin-lattice relaxation times at higher temperatures, EPR spectra for lanthanide ions like Er³⁺ are often only observable at very low temperatures, typically in the liquid helium range (around 4 K). researchgate.net
Broad Signals: In amorphous or polycrystalline samples, the random orientation of the molecules results in a broad "powder pattern" spectrum, representing an average over all possible orientations. For Er³⁺ in glassy matrices, broad features with g-values reported in the range of 6-10 are common. scispace.com
Hyperfine Structure: The isotope ¹⁶⁷Er has a nuclear spin of I = 7/2 and a natural abundance of about 23%. Its interaction with the electron spin can produce a characteristic eight-line hyperfine pattern in the EPR spectrum, which serves as a definitive signature for erbium. scispace.com
Theoretical modeling of the EPR spectra can yield the principal values of the g-tensor, which are crucial for understanding the electronic ground state of the Er³⁺ ion within the specific ligand field of the acetate and water molecules. nih.gov
Table 2: Key EPR Parameters for Erbium(III) Ion
| Parameter | Description | Typical Values/Characteristics |
|---|---|---|
| Electron Configuration | Electronic structure of the ion | [Xe] 4f¹¹ |
| Ground State Term | Total angular momentum state | ⁴I₁₅/₂ |
| g-values | Proportionality factor between resonance frequency and magnetic field | Highly anisotropic; g-values can range widely (e.g., 2 to 15) depending on symmetry. |
| Measurement Temperature | Temperature required to slow relaxation and observe a signal | Typically liquid helium temperatures (< 10 K). |
| Hyperfine Splitting | Interaction with ¹⁶⁷Er nucleus (I=7/2) | Results in an 8-line pattern. |
Microscopic and Morphological Characterization Methods
Microscopy techniques provide direct visualization of the compound's morphology, from the microscale surface features down to its nanoscale crystallinity.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a vital technique for examining the surface topography and morphology of solid materials. researchgate.net By scanning a focused beam of electrons over the sample, it generates high-resolution images that reveal details about the size, shape, and texture of the crystals. e3s-conferences.org
Source: Adapted from findings on Er(acac)₃(cphen) researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Crystallinity
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure of materials at the nanoscale. escholarship.org By passing a beam of electrons through an ultra-thin sample, TEM can be used to visualize the atomic lattice, identify crystal defects, and determine the degree of crystallinity. numberanalytics.com
For this compound, TEM analysis would be crucial for:
Confirming Crystallinity: High-resolution TEM (HR-TEM) can resolve the lattice fringes of the crystal, providing direct evidence of its crystalline nature. The spacing of these fringes corresponds to the d-spacing of crystallographic planes. nih.gov
Nanoparticle Characterization: If this compound is used as a precursor to synthesize erbium-containing nanoparticles (e.g., erbium oxide), TEM is indispensable for determining their size, size distribution, and shape. acs.org
Diffraction Analysis: Selected Area Electron Diffraction (SAED) is a TEM mode that produces a diffraction pattern from a specific area of the sample. numberanalytics.com This pattern provides information about the crystal structure and orientation, complementing data from X-ray diffraction (XRD). acs.org
Elemental Mapping: When coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), TEM can provide elemental maps, confirming the distribution of erbium within the nanoscale structure. escholarship.org
The combination of imaging, diffraction, and spectroscopic modes makes TEM a comprehensive tool for linking the nanoscale structure and crystallinity of this compound to its bulk properties. nih.gov
Atomic Force Microscopy (AFM) for Surface Roughness and Domain Structures
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. researchgate.net It is an invaluable tool for characterizing the surface of materials, offering insights into surface roughness, grain size, and the presence of distinct domains. researchgate.net In the context of materials derived from or incorporating erbium, AFM studies reveal how the presence of erbium ions influences the surface morphology.
While direct AFM studies on the crystalline surface of this compound are not extensively documented in publicly available research, the analysis of materials synthesized using erbium precursors provides significant insights. For instance, research on erbium-doped titanium dioxide (TiO₂) thin films has shown that the introduction of Er³⁺ ions leads to an increase in surface roughness due to the formation of larger aggregates on the film surface. nih.gov This alteration of the surface at the nanoscale can enhance properties like photocatalytic activity by increasing the active surface area. nih.gov
Similarly, investigations into erbium-doped silicon (Si) have utilized AFM to characterize the resulting surface morphology. Following thermal treatment to diffuse erbium into silicon, AFM analysis identified the formation of nanostructured surface defects. e3s-conferences.orge3s-conferences.org These studies quantify the dimensions of the surface features, providing a detailed understanding of how erbium incorporation modifies the material's surface at a microscopic level.
The table below summarizes findings from AFM analysis on erbium-doped materials, illustrating the typical data obtained from such studies.
| Material System | Observed Features | Typical Dimensions | Reference |
| Er³⁺-doped TiO₂ Thin Films | Increased surface roughness with doping | - | nih.gov |
| Erbium-doped Silicon (n-Si) | Nanostructured surface defects | Width: 20–300 nm, Height: 9–42 nm | e3s-conferences.orge3s-conferences.org |
These examples underscore the capability of AFM to elucidate the fine details of surface structures, which is critical for tailoring the properties of erbium-containing materials for various technological applications.
Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Isotherms)
The Brunauer–Emmett–Teller (BET) theory is a widely used model for determining the specific surface area of solid materials through gas adsorption. nih.gov This analysis is fundamental for characterizing porous materials, as the surface area and porosity significantly influence properties such as catalytic activity, adsorption capacity, and dissolution rates.
A key application for this compound is as a precursor for the synthesis of erbium oxide (Er₂O₃). The characterization of the resulting oxide is essential for its application in catalysis and other fields. A study on the thermal decomposition of Erbium(III) acetate hydrate (B1144303) reported the formation of erbium oxide. The surface properties of this derived material were subsequently analyzed.
The research found that erbium oxide produced by the calcination of Erbium(III) acetate at 800°C consists of large, porous particles. researchgate.net The specific surface area of this material was determined through gas adsorption analysis, providing a quantitative measure of its porosity. researchgate.net
The table below presents the specific surface area data for erbium oxide derived from Erbium(III) acetate hydrate.
| Derived Material | Precursor | Calcination Temperature (°C) | Specific Surface Area (m²/g) | Reference |
| Erbium Oxide (Er₂O₃) | Erbium(III) acetate hydrate | 800 | 55 | researchgate.net |
This finding highlights that this compound can be used to produce materials with a significant surface area, a critical parameter for applications in catalysis where active sites on the material's surface are essential for chemical reactions. researchgate.net The porous nature of the resulting erbium oxide is a direct consequence of the decomposition process of the acetate precursor. researchgate.net
Investigations into Thermal Decomposition Pathways and Mechanistic Transformations
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) is a fundamental technique used to monitor the mass loss of a substance as a function of temperature. For erbium(III) acetate (B1210297) tetrahydrate, TGA curves reveal a distinct multi-step decomposition process. The Derivative Thermogravimetry (DTG) curve, which plots the rate of mass loss, shows peaks corresponding to the points of maximum decomposition rate for each step.
Studies conducted in an air atmosphere show that the decomposition profile can be broadly divided into three main regions. psu.edu The initial mass loss corresponds to the dehydration of the compound, followed by the decomposition of the anhydrous acetate, and finally the decomposition of an intermediate oxycarbonate to yield the final oxide product. psu.edu
One study identified the following distinct stages of decomposition in air: psu.edu
Dehydration: The loss of all four water molecules occurs in the temperature range of 373–433 K (100–160 °C). This corresponds to a theoretical mass loss of approximately 17.29%, a value that aligns well with experimental observations. psu.edu
Anhydrous Acetate Decomposition: The first stage of the anhydrous salt's decomposition takes place between 593 K and 693 K (320–420 °C), leading to the formation of an erbium oxycarbonate intermediate. psu.edu
Oxycarbonate Decomposition: The final stage, occurring from 813 K to 1023 K (540–750 °C), involves the breakdown of the oxycarbonate to form stable erbium(III) oxide (Er₂O₃). psu.edu
Other research suggests a slightly different pathway, with complete dehydration occurring in a single step, followed by decomposition to Er₂O₃ at 590°C through several unstable, non-crystalline intermediates. researchgate.net
Table 1: TGA Decomposition Stages of Erbium(III) Acetate Tetrahydrate in Air
| Decomposition Stage | Temperature Range (K) | Temperature Range (°C) | Process | Resulting Product | Reference |
|---|---|---|---|---|---|
| 1 | 373–433 K | 100–160 °C | Dehydration | Er(CH₃COO)₃ | psu.edu |
| 2 | 593–693 K | 320–420 °C | Acetate Decomposition | Er₂O₂CO₃ | psu.edu |
| 3 | 813–1023 K | 540–750 °C | Oxycarbonate Decomposition | Er₂O₃ | psu.edu |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques identify whether decomposition processes are endothermic (heat absorbing) or exothermic (heat releasing).
For this compound, DTA curves recorded in air show three distinct endothermic peaks, corresponding to the three major mass loss steps observed in TGA. psu.edu The first endothermic peak is associated with the dehydration process. The subsequent endothermic events are linked to the decomposition of the anhydrous acetate and the final conversion to erbium oxide. psu.edu The thermal analysis of analogous rare earth acetates, such as those of europium and thulium, also shows similar patterns of endothermic dehydration followed by multi-step decomposition. researchgate.net
Identification and Characterization of Intermediate Solid-State Phases (e.g., Oxycarbonates, Anhydrous Acetates)
The thermal decomposition of this compound proceeds through several intermediate solid-state phases. The exact nature of these intermediates can be influenced by the experimental conditions, such as the heating rate and atmosphere. wikipedia.orgpsu.edu
The generally accepted decomposition pathway involves the following key intermediates:
Anhydrous Erbium(III) Acetate (Er(CH₃COO)₃): Formed after the initial dehydration step above 90-100 °C. wikipedia.orgpsu.edu
Basic or Hydroxy Acetates (e.g., Er(OH)(CH₃COO)₂): As the temperature increases to around 310-350 °C, the anhydrous acetate begins to decompose, potentially forming hydroxyacetate intermediates through the loss of ketene (B1206846). wikipedia.org Studies on similar rare earth acetates, like thulium acetate, also confirm the formation of a non-crystalline Tm(OH)(CH₃COO)₂ intermediate. researchgate.net
Oxyacetates (e.g., ErOCH₃COO): Further heating to approximately 350-375 °C can lead to the formation of oxyacetate species with the loss of acetic acid. wikipedia.orgresearchgate.net
Dioxymonocarbonate (Er₂O₂CO₃): This is a key, relatively stable intermediate that forms at around 390-400 °C. wikipedia.orgpsu.edu Its formation is a common feature in the decomposition of many rare earth acetates. researchgate.net It is the final intermediate before the formation of the pure oxide.
Erbium(III) Oxide (Er₂O₃): The final, stable solid product, which forms at temperatures above 590 °C. wikipedia.orgresearchgate.net
Some studies note that the intermediates formed during the decomposition of the acetate are non-crystalline and unstable, making their definitive characterization challenging. researchgate.net
Table 2: Proposed Intermediate Compounds in the Decomposition of Erbium(III) Acetate
| Compound Name | Chemical Formula | Approximate Formation Temperature | Reference |
|---|---|---|---|
| Anhydrous Erbium(III) acetate | Er(CH₃COO)₃ | ~90 °C | wikipedia.org |
| Erbium Hydroxyacetate | Er(OH)(CH₃COO)₂ | ~310 °C | wikipedia.org |
| Erbium Oxyacetate | ErOCH₃COO | ~350 °C | wikipedia.org |
| Erbium Dioxymonocarbonate | Er₂O₂CO₃ | ~390 °C | wikipedia.org |
| Erbium(III) Oxide | Er₂O₃ | ~590 °C | wikipedia.org |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry and FTIR Spectroscopy
Evolved Gas Analysis (EGA) is a powerful method for identifying the volatile products released during thermal decomposition. azom.commeasurlabs.com By coupling a thermogravimetric analyzer with a mass spectrometer (TGA-MS) or a Fourier Transform Infrared (FTIR) spectrometer (TGA-FTIR), the gaseous species evolved at each decomposition stage can be identified in real-time. nih.govtaylorandfrancis.com
For this compound, the EGA profile is complex:
Dehydration Stage: The primary gas evolved is water (H₂O). researchgate.net
Acetate Decomposition Stage: This stage releases a mixture of gases. Infrared spectroscopy has identified water vapor, acetic acid (CH₃COOH), ketene (CH₂=C=O), and acetone (B3395972) ((CH₃)₂CO) as the main volatile products from the decomposition of the acetate group. wikipedia.orgresearchgate.net The decomposition of similar rare earth acetates also yields carbon dioxide (CO₂) and other hydrocarbons like methane (B114726) (CH₄) and isobutene ((CH₃)₂CCH₂), suggesting these may also be present in the decomposition of the erbium salt. researchgate.net
Oxycarbonate Decomposition Stage: This final step primarily releases carbon dioxide (CO₂) as the Er₂O₂CO₃ intermediate converts to Er₂O₃. psu.edu
Kinetic Modeling and Determination of Activation Energies for Decomposition Processes
The kinetics of the thermal decomposition of erbium(III) acetate can be modeled to determine key parameters like the activation energy (Ea), which represents the minimum energy required to initiate the reaction. Isothermal decomposition studies on erbium acetate have been analyzed using kinetic models such as the Avrami-Erofe'ev equation, which describes a process of random nucleation followed by three-dimensional growth of the new solid phase. psu.edu
The activation energy for the main decomposition step of anhydrous erbium acetate has been calculated from isothermal data. The values obtained highlight the energy barrier for the breakdown of the crystal lattice. psu.edu
Table 3: Kinetic Parameters for the Isothermal Decomposition of Erbium Acetate
| Sample Condition | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH#) (kJ mol⁻¹) | Entropy of Activation (ΔS#) (J K⁻¹ mol⁻¹) | Reference |
|---|---|---|---|---|
| Un-irradiated | 119.56 | 118 | -90.27 | psu.edu |
| γ-irradiated (10⁶ Gy) | 123.53 | 52 | -85.04 | psu.edu |
Kinetic analysis can also be performed using non-isothermal methods, such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) models, which utilize data from TGA experiments conducted at multiple heating rates. niscair.res.inniscpr.res.in
Influence of Atmospheric Conditions and Heating Rates on Thermal Decomposition
The pathway and kinetics of thermal decomposition are significantly influenced by the surrounding atmosphere and the rate at which the sample is heated.
Atmospheric Conditions: The decomposition of metal acetates can vary depending on whether the atmosphere is inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen). niscair.res.in For cerium(III) acetate, decomposition in air is completed at a much lower temperature (~330 °C) compared to in an inert atmosphere, where intermediate products are stable up to higher temperatures. researchgate.net While specific comparative studies on erbium(III) acetate are scarce, it is expected that an inert atmosphere would stabilize lower oxidation states and potentially alter the composition of intermediates, whereas an oxidizing atmosphere facilitates the formation of the final oxide, Er₂O₃. niscair.res.inucm.es
Heating Rates: In thermal analysis, increasing the heating rate generally shifts the decomposition peaks (in DTG and DTA) to higher temperatures. nist.govniscpr.res.in This occurs because at a faster heating rate, there is less time for the sample to reach thermal equilibrium at any given temperature, causing the reaction to "lag" and occur at a higher measured temperature. niscpr.res.in This phenomenon is utilized in non-isothermal kinetic models to calculate activation energies. nist.gov
Controlled Thermal Decomposition for Targeted Material Synthesis
The controlled thermal decomposition of this compound is a versatile method for synthesizing advanced erbium-based materials with specific properties. By carefully managing parameters like the final temperature, heating rate, and atmosphere, the characteristics of the resulting erbium oxide can be tailored.
High-Purity Erbium Oxide (Er₂O₃): The primary application is the synthesis of high-purity Er₂O₃. The oxide produced by calcining erbium acetate at 800 °C has been shown to consist of large, porous particles with a high surface area (55 m²/g), making it suitable for catalytic applications. researchgate.net This Er₂O₃ powder can be used in optical glasses, structural ceramics, and as an electrical component. ottokemi.com
Precursor for Metal-Organic Frameworks (MOFs): Erbium(III) acetate is an effective precursor for the synthesis of rare-earth based MOFs, such as Er-UiO-66. chemrxiv.org Using acetate salts instead of more common chloride or nitrate (B79036) precursors can influence the resulting MOF structure and properties. chemrxiv.org
Catalyst Synthesis: The erbium oxide produced via this method has demonstrated catalytic activity, for instance, in the decomposition of acetone to produce methane and isobutene. researchgate.net
The synthesis of materials through the decomposition of a precursor, known as the "precursor method," is a widely used strategy in materials science to achieve high homogeneity and control over the final product's morphology, as seen in the production of other materials like metallic zirconium from its iodide precursor. wikipedia.org
Coordination Chemistry and Complexation Behavior of Erbium Iii Acetate Tetrahydrate
Erbium(III) acetate (B1210297) tetrahydrate serves as a versatile precursor in the field of coordination chemistry. Its utility lies in its moderate solubility in water and its ability to readily provide Er(III) ions for complexation with a wide array of organic and inorganic ligands. funcmater.comamericanelements.com The coordination chemistry of the erbium(III) ion is characterized by its high positive charge, relatively large ionic radius, and the preference for high coordination numbers, typically ranging from 6 to 9, with 8 being very common. nih.gov This behavior leads to the formation of a diverse range of coordination complexes with interesting structural and spectroscopic properties.
Applications As a Precursor in Advanced Functional Material Synthesis
Fabrication of Erbium Oxide (Er2O3) and Mixed Lanthanide Oxide Nanomaterials
Erbium(III) acetate (B1210297) tetrahydrate is a key starting material for producing erbium oxide (Er2O3) and mixed lanthanide oxide nanomaterials. These materials are of significant interest due to their unique optical and magnetic properties, which make them suitable for applications in areas such as bio-imaging, displays, and catalysis.
Erbium(III) acetate tetrahydrate is utilized in the straightforward, single-step synthesis of rare-earth-doped spherical mesoporous metal oxide nanospheres. funcmater.com This process, conducted in supercritical methanol, yields nanospheres with upconversion emission capabilities. funcmater.com The mesoporous structure provides a high surface area, which is advantageous for catalytic applications and drug delivery systems. While the detailed mechanism in supercritical methanol is a specialized area of research, the general principle involves the controlled hydrolysis and condensation of the metal acetate precursor to form the oxide nanostructure. Another method that has been employed for the formation of spherical erbium oxide nanoparticles is an ultrasonic approach in the presence of a template material in an aqueous solution. sigmaaldrich.com
Table 1: Synthesis Methods for Spherical Erbium-Containing Nanoparticles
| Precursor | Method | Resulting Nanoparticle | Key Features |
| This compound | Single-step synthesis in supercritical methanol | Rare-earth doped spherical mesoporous metal oxide nanospheres | Upconversion emission |
| Not Specified | Ultrasonic approach with a template | Spherical Erbium Oxide (Er2O3) nanoparticles | Green chemistry synthesis in water |
The size and shape of nanoparticles are critical factors that influence their physical and chemical properties. Research has demonstrated that the morphology of lanthanide-doped nanoparticles can be controlled by adjusting reaction parameters during synthesis. For instance, in the synthesis of NaYF4:Yb3+,Er3+ upconversion nanoparticles using rare-earth acetates, including erbium(III) acetate hydrate (B1144303), the shape and size of the nanoparticles could be controlled by modifying the solvent ratio and the precursor ratio, respectively. daneshyari.com
In other studies using different erbium precursors like erbium nitrate (B79036), a variety of shapes and sizes, from 3 nm cores to 3 µm spheres, flowers, and rods, have been achieved by tuning experimental parameters such as reaction temperature and the concentration of reagents. nih.gov The particle size of the resulting erbium-based nanomaterials was observed to decrease with an increase in the concentration of decanoic acid and when using anhydrous ethanol instead of water-ethanol solvents. nih.gov
Table 2: Parameters for Controlling Nanoparticle Size and Shape
| Parameter | Effect on Nanoparticle Morphology | Precursor Mentioned |
| Solvent Ratio | Control of nanoparticle shape | Erbium(III) acetate hydrate |
| Precursor Ratio | Control of nanoparticle size | Erbium(III) acetate hydrate |
| Reaction Temperature | Influences crystalline phase and can affect shape | Erbium nitrate |
| Reagent Concentration | Can control particle size from micro- to nanometer scale | Erbium nitrate |
Erbium ions (Er3+) are frequently used as dopants in various host lattices to impart specific optical functionalities, such as upconversion and downconversion luminescence. The introduction of erbium ions into a host material's crystal structure can create new energy levels that facilitate these photoluminescent processes. While specific studies detailing the use of this compound as a dopant precursor are not prevalent in the provided search results, the general principle of using an erbium salt to introduce Er3+ ions into a host lattice is a well-established technique in materials science. The choice of precursor can influence the doping efficiency and the homogeneity of the dopant distribution within the host material.
Deposition of Erbium-Doped Thin Films
Erbium-doped thin films are crucial components in integrated optics, serving as the active medium in planar waveguides, amplifiers, and lasers. The deposition of high-quality, uniform thin films with controlled erbium concentration is essential for the performance of these devices.
The sol-gel method, often combined with spin-coating, is a widely used and cost-effective technique for depositing thin films. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate and converted into a gel. Subsequent heat treatment removes organic residues and densifies the film.
Several studies have reported the fabrication of erbium-doped thin films using the sol-gel method. However, these studies predominantly utilize erbium nitrate as the erbium precursor. mdpi.comnih.goviaea.orgnih.gov For example, erbium-doped Al2O3 and SiO2-TiO2 thin films have been successfully prepared using erbium nitrate pentahydrate. nih.goviaea.org The process typically involves dissolving the precursors in a suitable solvent, followed by hydrolysis and condensation reactions to form the sol. The sol is then spin-coated onto a substrate, and the resulting film is annealed at high temperatures to achieve the desired crystalline phase and optical properties. mdpi.com While the use of this compound in this specific application is not explicitly detailed in the provided search results, its solubility and decomposition characteristics suggest it could potentially be adapted for sol-gel processes.
Table 3: Common Precursors in Sol-Gel Deposition of Erbium-Doped Thin Films
| Host Material | Erbium Precursor | Deposition Technique |
| Al2O3 | Erbium nitrate [Er(NO3)3 x 5H2O] | Dip-coating |
| SiO2 | Erbium nitrate pentahydrate | Not specified |
| SiO2-TiO2 | Erbium nitrate pentahydrate | Not specified |
| Pb(Zr,Ti)O3 | Erbium nitrate trihydrate | Doctor blade |
Integration into Ferroelectric and Optical Film Systems (e.g., Lead Zirconate Titanate)
This compound is utilized in the fabrication of advanced thin films with specific optical and ferroelectric properties. Its solubility and predictable thermal decomposition make it a suitable precursor for introducing erbium ions into host materials through methods like sol-gel processes, spin coating, and chemical vapor deposition (CVD). stanfordmaterials.com
One significant application is in the modification of lead zirconate titanate (PZT), a well-known ceramic perovskite material with a marked piezoelectric effect. wikipedia.orgsamaterials.com Research has demonstrated the creation of erbium-doped lead zirconate (PEZ) and lead zirconate titanate (PEZT) nanocrystalline thin films using a sol-gel technique. nih.gov In these processes, an erbium-containing precursor, such as erbium nitrate trihydrate, is introduced into the sol-gel mixture containing lead, zirconium, and titanium precursors. nih.gov Erbium(III) acetate can serve a similar function as a soluble erbium source. The introduction of erbium can modify the structural, dielectric, and ferroelectric properties of the PZT films, making them suitable for applications in ferroelectric memory and energy storage devices. nih.gov
The trivalent erbium ion (Er³⁺) possesses a unique electronic structure with an incomplete 4f shell, which is shielded by the outer 5s and 5p shells. erbium.nl This configuration results in sharp optical transitions, most notably at a wavelength of 1.54 µm, which is a critical wavelength for telecommunications. erbium.nl By incorporating erbium into thin film materials, it is possible to fabricate optical amplifiers and other photonic components. erbium.nl Erbium(III) acetate is a valuable precursor for doping materials to achieve these desired optical properties. wikipedia.org
| Property | Value | Significance in Film Synthesis |
| Solubility | Moderately soluble in water and polar organic solvents stanfordmaterials.comprochemonline.com | Allows for uniform mixing in sol-gel preparations, leading to homogenous film deposition. |
| Decomposition | Decomposes to Erbium Oxide (Er₂O₃) upon heating stanfordmaterials.comwikipedia.org | Provides a reliable method to incorporate erbium oxide into the final material structure during annealing. |
| Purity | Available in high purity grades (e.g., 99.9%, 99.99%) prochemonline.comottokemi.com | Ensures that the final films have predictable and consistent optical and ferroelectric properties without unwanted impurities. |
Development of Specialized Ceramic and Glass Materials
This compound is a key ingredient in the formulation of specialized ceramics and glasses that require specific optical or structural properties. ottokemi.com It serves as a precursor for erbium oxide, which is used in high-performance ceramics, and as a dopant to enhance color and luminescence. stanfordmaterials.com
In glass manufacturing, the addition of erbium compounds imparts a characteristic pink hue and provides UV-absorption capabilities. stanfordmaterials.com This makes it useful for creating specialty decorative and protective glassware. More critically, erbium-doped glasses are essential for optical technologies. Erbium(III) fluoride, for instance, is used in optical coatings and as a gain medium in solid-state lasers that operate in the infrared region, which is crucial for telecommunications. stanfordmaterials.com Erbium(III) acetate can be used in the initial melt or in sol-gel processes to produce these erbium-doped glasses.
In the field of ceramics, erbium(III) acetate is used to produce structural ceramics and to modify the properties of materials like zirconia and alumina. ottokemi.comedge-techind.com Upon heating, it decomposes to form erbium oxide (Erbia), a compound that can be used to improve the performance of high-tech ceramics. stanfordmaterials.comwikipedia.org The predictable decomposition pathway of erbium(III) acetate ensures controlled formation of the desired oxide phase within the ceramic matrix. wikipedia.org
| Material Type | Role of this compound | Resulting Application |
| Optical Glass | Dopant source to introduce Er³⁺ ions | Erbium-doped fiber amplifiers (EDFAs), lasers, colored glass stanfordmaterials.com |
| Structural Ceramics | Precursor to erbium oxide (Er₂O₃) | High-performance ceramic components stanfordmaterials.comottokemi.com |
| Phosphors | Precursor to enhance luminescence | Enhanced color and light emission in phosphor materials stanfordmaterials.com |
Synthesis of Organometallic Erbium Compounds
This compound is classified within the family of organometallic reagents and serves as a starting material for the synthesis of other erbium-containing compounds. calpaclab.com Its structure, containing both a metal center and organic ligands (acetate), makes it a useful precursor in organometallic and coordination chemistry.
Researchers utilize erbium(III) acetate in laboratory settings for studies involving rare earth chemistry and the formation of lanthanide coordination complexes. stanfordmaterials.comfuncmater.com The acetate ligands can be substituted by other organic ligands through various chemical reactions to create novel organometallic compounds with tailored properties. This versatility makes it a fundamental building block in the exploration of new materials and chemical structures.
The thermal decomposition of erbium(III) acetate itself is a multi-step process that yields different intermediate compounds. The tetrahydrate form loses its water molecules at around 90°C. wikipedia.orgwikipedia.org Further heating leads to a series of transformations, ultimately resulting in the formation of erbium oxide at high temperatures (around 590°C). wikipedia.orgwikipedia.org This controlled decomposition can be harnessed to synthesize specific intermediate erbium compounds under carefully controlled conditions. wikipedia.org
Catalytic Research Involving Erbium Iii Acetate Tetrahydrate and Its Derivatives
Investigation of Catalytic Activity of Derived Erbium Oxide (Er2O3)
Erbium oxide (Er2O3), often derived from the thermal decomposition of precursors like erbium(III) acetate (B1210297) tetrahydrate, is a key material in catalytic studies. researchgate.net It is recognized for its high mechanical strength, thermal stability, and a wide band gap. acs.org
Research has explored the impact of Er2O3 nanoclusters on the catalytic activity of transition metal oxides for the oxygen evolution reaction (OER), a critical process in water splitting. acs.orgacs.org When hybridized with iron oxide (Fe2O3), the resulting ErFeO catalyst demonstrates enhanced OER activity, with a low overpotential and Tafel slope, even outperforming the commercial noble catalyst RuO2. acs.org The introduction of Er2O3 increases the number of electrochemically active sites and oxygen vacancies, which optimizes the binding energies of reaction intermediates. acs.org This heterostructure facilitates efficient charge transfer from Er2O3 to Fe2O3. acs.org
Furthermore, the modification with Er2O3 has been shown to positively influence the specific surface areas of transition metal oxides, a crucial factor for catalytic performance. acs.org
| Catalyst | Specific Surface Area (m²/g) |
|---|---|
| ErFeO | 84.21 |
| Fe2O3 | 31.58 |
| ErNiO | 70.92 |
| NiO | 65.71 |
| ErCoO | 27.88 |
| Co3O4 | 2.59 |
Beyond electrocatalysis, Er2O3 derived from erbium acetate has been found to catalyze the decomposition of acetone (B3395972), yielding methane (B114726) and isobutene as primary products. researchgate.net This highlights the versatility of erbium oxide in promoting different types of chemical transformations.
Role as a Precursor in Heterogeneous Catalysis (e.g., Acetone Decomposition)
Erbium(III) acetate tetrahydrate is a valuable precursor for the synthesis of erbium oxide, a catalytically active material in heterogeneous systems. americanelements.com The thermal decomposition of this compound is a well-studied process that yields high-purity erbium oxide. wikipedia.org
The decomposition process occurs in several distinct stages. Initially, the tetrahydrate loses its water molecules upon heating. wikipedia.org Further heating leads to a series of decomposition steps involving the formation of intermediates like erbium hydroxide (B78521) acetate and erbium oxycarbonate, before the final formation of erbium oxide at higher temperatures. researchgate.netwikipedia.org
| Temperature (°C) | Decomposition Product/Event |
| 90 | Formation of anhydrous Er(CH₃COO)₃ |
| 310 | Decomposition to Er(OH)(CH₃COO)₂ and ketene (B1206846) |
| 350 | Formation of ErOCH₃COO |
| 390 | Formation of Er₂O₂CO₃ |
| 590 | Formation of Er₂O₃ |
| Table 2: Thermal Decomposition Stages of Erbium(III) Acetate Hydrate (B1144303). wikipedia.org |
The erbium oxide produced from the decomposition of erbium acetate at 800°C consists of large, porous particles with a significant surface area (55 m²/g). researchgate.net This high surface area is advantageous for heterogeneous catalysis. A notable application is the catalytic decomposition of acetone, where the volatile products include water vapor, acetic acid, ketene, and acetone itself during the formation of the catalyst. The resulting Er2O3 then actively catalyzes the decomposition of further acetone molecules into methane and isobutene. researchgate.net
Studies on Lewis Acidity and Homogeneous Catalytic Applications of Erbium(III) Salts
Erbium(III) salts are recognized as effective Lewis acid catalysts that are compatible with various reaction media, including those containing water. researchgate.netrepec.org The Er³⁺ ion, generated from the dissociation of its salts, exhibits strong Lewis acidity, which is a key factor in its catalytic activity. researchgate.net
The strength of a metal ion as a Lewis acid in aqueous solutions can be correlated with parameters such as its hydrolysis constant (pKh) and water exchange rate constant (WERC). researchgate.net For a metal compound to be considered a strong Lewis acid, it should generally have a pKh value between 4.3 and 10.08 and a WERC greater than 3.2 × 10⁶ s⁻¹. researchgate.net Erbium(III) fits perfectly within these parameters, confirming its status as a potent Lewis acid. researchgate.net In aqueous solutions, the Er³⁺ ion coordinates with water molecules, typically having a coordination number of 8. researchgate.net
| Parameter | Value |
|---|---|
| Hydrolysis Constant (pKh) | 7.9 |
| Water Exchange Rate Constant (WERC) (s⁻¹) | 1.4 × 10⁸ |
This strong Lewis acidity allows erbium(III) salts, such as erbium(III) triflate (Er(OTf)₃), to catalyze a range of organic transformations under homogeneous conditions. researchgate.net Their stability and activity in water are attributed to their large ionic radii and a favorable equilibrium between the Lewis acid and water molecules. researchgate.net This makes them attractive "green" catalysts, as they are non-toxic, easy to handle, and can be active under alternative reaction conditions. researchgate.netrepec.org
Supported Catalysis and Catalyst Design
The design of advanced catalytic materials often involves supporting an active component on a high-surface-area material to enhance its performance and stability. This compound serves as a precursor for creating such supported catalysts.
One area of research involves the use of erbium oxide nanoclusters supported on other metal oxides. For instance, hybrid structures of Er2O3 with transition metal oxides like NiO, Co3O4, and Fe2O3 have been synthesized to act as electrocatalysts for water oxidation. acs.org The interface between the Er2O3 nanoclusters and the transition metal oxide facilitates enhanced catalytic activity. acs.org
Another approach in catalyst design is the decoration of high-surface-area materials with erbium-based nanoparticles. An example is the synthesis of an Er2O3 nanoparticles-decorated reduced graphene oxide nanocomposite (Er2O3 NPs@RGO). researchgate.net This material has been developed as a modified electrode for electrochemical sensing, demonstrating the potential of combining erbium compounds with carbon-based nanomaterials to create novel functional materials. researchgate.net
Furthermore, this compound is utilized in the synthesis of rare-earth-doped spherical mesoporous materials, showcasing its role in creating catalysts with controlled morphology and porosity. thermofisher.com
Optical and Luminescent Investigations of Erbium Iii Acetate Tetrahydrate and Erbium Doped Systems
Upconversion and Downconversion Emission Phenomena Studies
Erbium (Er³⁺) doped materials are renowned for their unique luminescent properties, particularly their ability to undergo upconversion and downconversion processes. These phenomena are critical for various photonic applications.
Upconversion (UC) is a process where lower-energy photons (typically in the infrared range) are converted into higher-energy photons (in the visible or ultraviolet range). georgiasouthern.edu This process was first theorized by N. Bloembergen and later observed by F. Auzel in 1966. georgiasouthern.edu In erbium-doped systems, upconversion can occur through several mechanisms, including excited-state absorption (ESA) and energy transfer upconversion (ETU). nih.gov For instance, under 980 nm or 1500 nm excitation, Er³⁺ ions can emit green and red light. georgiasouthern.eduspiedigitallibrary.org Power-dependent studies have shown that under 1500 nm excitation, three photons are needed for the ⁴S₃/₂ → ⁴I₁₅/₂ transition, while 980 nm excitation requires only two photons for the same transition. georgiasouthern.edu The efficiency of these processes is highly dependent on the host material, which should ideally have low phonon energies to minimize non-radiative decay. georgiasouthern.edu
The concentration of erbium ions also plays a crucial role. As the concentration of Er³⁺ increases, the mechanism for upconversion can change. georgiasouthern.edu At higher concentrations, energy transfer upconversion becomes more dominant, but it can also lead to concentration quenching, which reduces the emission efficiency. georgiasouthern.edu
Downconversion (DC) , also known as quantum cutting, is the inverse process where one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons. georgiasouthern.eduaip.org This is a more common photoluminescence process. georgiasouthern.edu For example, an erbium-doped phosphor can absorb a blue photon and subsequently emit green, red, and even infrared photons. georgiasouthern.edu In certain erbium-doped glass systems, excitation with a 532 nm laser can result in multiple emission bands, with the most intense ones appearing at 980 nm and 1540 nm. nih.gov Similar to upconversion, downconversion processes can also be affected by concentration quenching, where an increase in erbium content can lead to a decrease in photoluminescence. nih.gov
The table below summarizes typical upconversion and downconversion emissions observed in Er³⁺-doped systems.
| Process | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Transition |
| Upconversion | 980 | 525, 545 (Green), 660 (Red) | ²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂ (Green), ⁴F₉/₂ → ⁴I₁₅/₂ (Red) |
| Upconversion | 1500 | 550 (Green), 660 (Red) | ⁴S₃/₂ → ⁴I₁₅/₂ (Green), ⁴F₉/₂ → ⁴I₁₅/₂ (Red) |
| Downconversion | 258 | 400-450, 500-570, 600-670 | Multiple transitions |
| Downconversion | 532 | 980, 1540 | Multiple transitions |
Photoluminescence and Electroluminescence Characterization in Erbium-Containing Materials
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In erbium-containing materials, PL is characterized by sharp, narrow emission lines due to the intra-4f electronic transitions of the Er³⁺ ions. erbium.nl These transitions are shielded by the outer 5s and 5p electron shells, making them relatively insensitive to the host material. erbium.nl The most prominent PL emission from Er³⁺ is centered around 1540 nm, which is a crucial wavelength for telecommunications. youtube.com
The host material can, however, influence the PL properties. For instance, co-doping with other elements can enhance the luminescence. Silicon nanocrystals can act as sensitizers, absorbing broadband light and efficiently transferring the energy to nearby Er³⁺ ions, which can increase the effective excitation cross-section by several orders of magnitude. nih.gov
Electroluminescence (EL) is the phenomenon where a material emits light in response to an electric current. Erbium-doped materials are utilized in light-emitting diodes (LEDs) to produce characteristic emissions. In Er-doped GaN LEDs, narrow emission lines in the green (539 nm, 559 nm) and infrared (1000 nm, 1530 nm) regions have been observed under both forward and reverse bias. ttu.eduaip.org The intensity of the EL is often stronger under reverse bias conditions. ttu.eduaip.org
Similar to PL, the efficiency of EL can be enhanced through various strategies. In erbium-doped ZnO-based LEDs, co-doping with fluorine has been shown to significantly increase the EL intensity. This is attributed to two main effects: the accommodation of more optically active Er³⁺ ions due to atomic size compensation and an increase in the intra-4f transition probabilities due to reduced crystal field symmetry. nih.gov Co-doping with yttrium in TiO₂:Er films has also been demonstrated to enhance EL by distorting the crystal field around the Er³⁺ ions and improving their dispersion within the host matrix. aip.org
Below is a data table summarizing the photoluminescence and electroluminescence characteristics of some erbium-containing materials.
| Phenomenon | Material System | Excitation | Emission Wavelengths (nm) | Key Findings |
| Photoluminescence | Er³⁺:Y₂O₃ Nanoparticles | 258 nm | 400-450, 500-570, 600-670 | Multiple downconversion emission peaks observed. researchgate.net |
| Photoluminescence | Er³⁺-doped chalcohalide glasses | 532 nm | 980, 1540 | Intense near-infrared emissions suitable for optical amplifiers. nih.gov |
| Electroluminescence | Er-doped GaN LEDs | Electric Current | 539, 559 (Green); 1000, 1530 (Infrared) | EL intensity is typically 5 to 10 times stronger under reverse bias. ttu.eduaip.org |
| Electroluminescence | Er-doped ZnO/n-Si LEDs | Electric Current | Visible and Near-Infrared | EL is observed under sufficient forward bias, enhanced by fluorine co-doping. nih.gov |
Energy Transfer Mechanisms and Quantum Yield Determinations
Energy Transfer (ET) is a critical process that governs the luminescent properties of erbium-doped systems. It involves the non-radiative transfer of energy between ions. In systems co-doped with ytterbium (Yb³⁺), a common sensitizer, energy is efficiently transferred from Yb³⁺ to Er³⁺. optica.org This is due to the large absorption cross-section of Yb³⁺ and the significant spectral overlap between the emission of Yb³⁺ and the absorption of Er³⁺. optica.org
Other energy transfer mechanisms in erbium-doped materials include:
Cooperative Upconversion: This involves the interaction of two excited Er³⁺ ions, where one ion transfers its energy to the other, promoting it to a higher energy state while de-exciting itself. optica.org
Cross-Relaxation: This is a concentration-dependent process where an excited Er³⁺ ion transfers part of its energy to a neighboring ground-state Er³⁺ ion, resulting in two ions in intermediate excited states. georgiasouthern.edu
Energy Back-Transfer: This is a quenching mechanism where energy is transferred from an excited Er³⁺ ion back to a sensitizer or a trap state in the host material, leading to a decrease in luminescence. researchgate.netaps.org
Quantum Yield (QY) is a measure of the efficiency of the photoluminescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.comjascoinc.comjascoinc.com Determining the absolute QY is crucial for evaluating the performance of luminescent materials. edinst.com This is often done using a fluorescence spectrometer equipped with an integrating sphere. edinst.com
The QY of erbium-doped materials can be significantly influenced by the host matrix and the presence of sensitizers. In a perfluorinated organic erbium co-doped system, a photoluminescence quantum yield of 13% and a sensitization efficiency of 81% for the 1.54 μm emission have been achieved. rsc.orgrsc.org This was accompanied by a remarkably long average lifetime of 1.05 ms. rsc.orgrsc.org
The following table presents some reported quantum yields and energy transfer parameters for erbium-doped systems.
| Material System | Parameter | Value | Notes |
| Yb³⁺-Er³⁺ co-doped phosphate glasses | Cooperative Upconversion Coefficient | 1.1 x 10⁻¹⁸ cm³/s | For an Er³⁺ concentration of 4.0 x 10²⁰ ions/cm³. optica.org |
| Yb³⁺-Er³⁺ co-doped phosphate glasses | Energy Transfer Efficiency | > 95% | At low pump power. optica.org |
| Perfluorinated Er³⁺ complex with F₁₆PtPc sensitizer | Photoluminescence Quantum Yield (PLQY) | 13% | For 1.54 μm emission. rsc.org |
| Perfluorinated Er³⁺ complex with F₁₆PtPc sensitizer | Average Lifetime | 1.05 ms | For 1.54 μm emission. rsc.orgrsc.org |
Applications in Photonics and Optical Fiber Technology
Erbium(III) acetate (B1210297) tetrahydrate serves as a precursor for creating erbium-doped materials that are fundamental to modern photonics and optical fiber technology. funcmater.com The intra-4f transition of the Er³⁺ ion at a wavelength of 1.54 μm is particularly significant as it aligns with the low-loss window of silica-based optical fibers. erbium.nl
Development of Optical Amplifiers
One of the most impactful applications of erbium-doped materials is in Erbium-Doped Fiber Amplifiers (EDFAs) . gophotonics.comversitron.com EDFAs are essential components in long-distance optical communication systems, where they are used to amplify weak optical signals without the need for conversion to electrical signals. gophotonics.comhtfuture.com This direct optical amplification preserves the data transmission speed and integrity. versitron.com
An EDFA consists of an optical fiber doped with erbium ions. gophotonics.com This fiber is pumped with a laser, typically at a wavelength of 980 nm or 1480 nm, to excite the erbium ions to a higher energy state. versitron.com When a weak optical signal at around 1550 nm passes through the fiber, it stimulates the excited erbium ions to emit photons at the same wavelength, thus amplifying the signal. htfuture.com EDFAs are known for their high gain, low noise, and ability to amplify multiple signals simultaneously, making them compatible with Wavelength Division Multiplexing (WDM) technology. htfuture.comfiberlabs.com
The table below provides typical operational parameters for EDFAs.
| Parameter | Typical Value/Range |
| Operational Wavelength Bands | C-band (1530-1565 nm), L-band |
| Pump Wavelengths | 980 nm, 1480 nm |
| Gain | Up to 30 dB |
| Signal Wavelength | ~1550 nm |
Role in Photo-Optical Materials
Beyond optical amplifiers, erbium-doped materials are integral to a variety of other photo-optical applications.
Lasers: Erbium-doped glasses and crystals are used as the gain medium in solid-state lasers that emit in the near-infrared region. stanfordmaterials.com
Planar Waveguides: Erbium-implanted materials like Al₂O₃ and LiNbO₃ are used to create miniature channel waveguides for integrated photonic circuits. erbium.nl
Quantum Technology: Erbium dopants in silicon nanophotonic waveguides are being explored as a platform for quantum information processing due to their coherent transition in the telecommunications C-band. optica.org
Self-Cleaning Surfaces: TiO₂ thin films doped with Er³⁺ have shown enhanced photocatalytic activity, leading to improved self-cleaning and super-hydrophilic properties under UV irradiation. rsc.org
Polymer-Based Photonics: Erbium-doped nanoparticles dispersed in polymer thin films are being developed for compact and low-cost waveguide amplifiers and optical sensors. acs.org
The unique optical properties of erbium ensure its continued importance in the advancement of photonic and photo-optical technologies. stanfordmaterials.com
Single Crystal Growth Research for Erbium Containing Materials
Distribution and Homogeneity of Erbium Ions in Grown Crystals
Achieving a uniform distribution of erbium dopant ions within the host crystal is critical for consistent and efficient laser performance. Non-uniformity can lead to variations in optical properties and degrade device performance.
During melt-growth processes like the Czochralski method, the concentration of the dopant can vary along the length of the crystal. unimi.it This segregation occurs because the dopant's solubility may differ between the liquid and solid phases. For instance, in Nd:YAG growth, the neodymium concentration tends to increase as the crystal is pulled from the melt. unimi.it Similar segregation effects can occur with erbium.
At high doping concentrations, erbium ions may not remain isolated within the crystal lattice. Instead, they can form clusters. mdpi.com Studies on erbium-doped Lu₃Ga₅O₁₂ crystals have shown that a significant fraction of erbium ions can exist in a clustered state, which can be identified by analyzing the temporal decay of their luminescence. mdpi.com These ion-ion interactions within clusters can lead to non-radiative processes that affect the crystal's optical efficiency. mdpi.comaps.org The spatial density and interaction between nearby erbium ions can influence the material's optical properties, sometimes leading to dynamic instabilities. aps.org
In other systems, such as erbium-implanted silicon, solid phase epitaxy is used to incorporate high concentrations of Er. During this recrystallization process, segregation and trapping of erbium occur at the moving crystal/amorphous interface. erbium.nl The concentration of erbium that can be trapped in high-quality single-crystal silicon is dependent on the annealing temperature. erbium.nl
Impact of Growth Parameters on Crystal Quality and Properties
The final quality and properties of an erbium-containing single crystal are highly dependent on the growth parameters. Careful control of these parameters is essential to minimize defects, ensure dopant homogeneity, and optimize optical and mechanical characteristics.
| Growth Parameter | Impact on Crystal Quality and Properties |
| Temperature & Temperature Gradient | Affects solubility, growth rate, dopant segregation, and can induce thermal stress. mpg.deosti.gov In CVT, the temperature gradient drives the transport and deposition of the material. mpg.de For erbium chloride silicate (B1173343) (ECS) nanowires, increased growth temperature leads to a dramatic improvement in crystal quality and a longer photoluminescence lifetime. aip.org |
| Growth Rate | Influences dopant incorporation, defect formation, and crystal morphology. High pulling rates in LHPG are a key advantage. wikipedia.org Slower rates in CVT favor diffusion-controlled growth, leading to more homogeneous crystals with fewer defects. mpg.de |
| Atmosphere | Prevents unwanted reactions and decomposition at high temperatures. A reducing atmosphere (e.g., Ar-H₂) was found to be effective in minimizing "flaking" during the growth of erbium oxide (Er₂O₃) single crystals. osti.gov |
| Dopant Concentration | Directly determines the optical and laser properties. High concentrations can lead to clustering and concentration quenching, which reduces luminescence efficiency. meta-laser.commdpi.com The concentration of erbium ions can affect the performance of the crystal, with higher concentrations potentially leading to greater laser efficiency up to a certain point. crylink.com |
| Seed Crystal | The orientation and quality of the seed crystal determine the orientation and quality of the grown crystal. Using an oriented seed for YAG fibers can result in step-free surfaces. researchgate.net |
For example, irradiating a resorbable blast media (RBM) titanium surface with an Er:YAG laser—a post-growth modification—can alter its surface characteristics. chosunobr.org Depending on the laser energy, it can cause slight melting or create broken areas, which in turn affects surface roughness and the chemical state of the surface, influencing its biocompatibility. chosunobr.org Similarly, in the growth of Er:Gd₂O₃ on silicon, inserting a thin gadolinium oxide layer can significantly improve the crystal quality and optical properties of the erbium-doped film. rsc.org
Theoretical and Computational Chemistry Studies on Erbium Iii Acetate Tetrahydrate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of erbium-containing complexes. While specific DFT studies on Erbium(III) acetate (B1210297) tetrahydrate are not abundant in the literature, the principles and methodologies are well-established from studies on other lanthanide complexes.
DFT calculations can determine the optimized geometry of the Erbium(III) acetate tetrahydrate molecule, including bond lengths and angles between the erbium ion, the acetate ligands, and the water molecules of hydration. The electron configuration of the Erbium(III) ion is [Xe]4f¹¹ k-tree.ru. DFT helps in understanding the nature of the coordination bonds between the Er(III) center and the oxygen atoms of the acetate and water ligands. The analysis of the electron density and molecular orbitals can reveal the degree of covalent and ionic character in these bonds. For instance, in related lanthanide complexes, DFT has been used to show that the interaction is predominantly ionic, a characteristic feature of lanthanide coordination compounds nih.gov.
Furthermore, DFT calculations can provide insights into the electronic density of states (DOS), which is crucial for understanding the optical and magnetic properties of the material. By analyzing the contributions of the erbium 4f orbitals and the ligand orbitals to the total DOS, one can predict how the electronic structure influences the material's behavior. For example, in studies of other complexes, DFT has been used to investigate the influence of ligand modifications on the electronic properties chemrevlett.com.
A typical DFT study on this compound would involve selecting an appropriate exchange-correlation functional and basis set to accurately describe the system, which includes a heavy element (erbium) and lighter atoms (carbon, oxygen, hydrogen). The choice of functional is critical, as it must adequately account for the complex electronic effects in lanthanide compounds nih.gov. Relativistic effects, which are significant for heavy elements like erbium, would also need to be considered, often through the use of effective core potentials.
Molecular Dynamics Simulations for Structural Stability and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method to study the structural stability and dynamic behavior of molecules and materials over time. For this compound, MD simulations can provide a detailed picture of the coordination environment of the erbium ion in solution and in the solid state.
Born-Oppenheimer Molecular Dynamics (BOMD) simulations, which combine classical mechanics for the nuclei with quantum mechanical calculations for the electrons at each step, can offer a highly accurate description of the system. Studies on hydrated lanthanide ions, including Er(III), have used BOMD to investigate the structure and dynamics of the first and second hydration shells nih.gov. These simulations can reveal the coordination number of the erbium ion, which for late lanthanides like erbium in aqueous solution is typically found to be 8 nih.govnih.gov. The simulations also provide information on the residence time of water molecules in the coordination sphere, offering insights into the lability of the ligands nih.gov.
Classical MD simulations, which use empirical force fields to describe the interactions between atoms, allow for the study of larger systems and longer timescales. The development of accurate force fields for lanthanides is an active area of research acs.org. For this compound, a classical MD simulation could be used to study the stability of the crystal structure, the dynamics of the acetate ligands, and the behavior of the water molecules. For instance, simulations could track the diffusion of water molecules and the flexibility of the acetate groups. Such simulations have been employed to study the hydration of other lanthanide salts and organic molecules nih.govacs.orgcapes.gov.br.
The stability of the hydrated complex is a key aspect that can be investigated. MD simulations can predict how the structure changes with temperature and pressure, and can identify potential pathways for dehydration or ligand exchange. For example, studies on other hydrated lanthanide complexes have explored the energetics of dehydration and the stability of different hydration states researchgate.net.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Hydrated Lanthanide Ions
| Lanthanide Ion | Coordination Number (First Shell) | Mean Residence Time of Water (ps) |
| La(III) | ~9 | ~208 |
| Gd(III) | ~8.6 | - |
| Er(III) | ~7.4-8 | - |
| Lu(III) | ~8 | - |
Note: Data is compiled from studies on hydrated lanthanide ions and may vary depending on the specific simulation conditions and force fields used. The residence time for Gd(III) and Er(III) is highly dependent on the computational model.
Predictive Modeling of Spectroscopic Properties and Coordination Environments
Theoretical modeling plays a crucial role in the interpretation and prediction of the spectroscopic properties of erbium compounds, which are renowned for their applications in optical materials. The sharp and distinct absorption and emission spectra of Er(III) arise from f-f electronic transitions.
The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of these f-f transitions in the absorption and emission spectra of lanthanide ions in various host materials nih.gov. The theory uses a set of three intensity parameters (Ω₂, Ω₄, Ω₆) which are determined by fitting the experimental oscillator strengths of the absorption bands to the theoretical expressions. These parameters provide valuable information about the local environment and the nature of the chemical bonding around the erbium ion.
Ω₂ is highly sensitive to the local symmetry and the covalency of the Er-ligand bonds. A higher value of Ω₂ often indicates a lower symmetry environment and a higher degree of covalency nih.govresearchgate.net.
Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity and viscosity researchgate.net.
By calculating the Judd-Ofelt parameters from the absorption spectrum of this compound, one can predict important radiative properties such as the probabilities of spontaneous emission, the branching ratios for different emission transitions, and the radiative lifetimes of the excited states. This information is critical for assessing the potential of the material for applications in lasers and optical amplifiers nih.govnih.gov. For example, the strong emission of erbium at around 1.54 µm, which is crucial for telecommunications, corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition nih.gov. The efficiency of this emission can be correlated with the Judd-Ofelt parameters nih.gov.
Computational models can also be used to simulate the vibrational spectra (infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, one can assign the experimentally observed spectral bands to specific molecular motions, such as the stretching and bending modes of the acetate and water ligands. This provides a detailed understanding of the molecular structure and bonding nih.gov.
Table 2: Typical Judd-Ofelt Parameters for Er(III) in Different Host Materials
| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) |
| Phosphate Glass | 4.5 - 6.5 | 1.0 - 1.5 | 0.8 - 1.2 |
| Tellurite Glass | 3.0 - 5.0 | 1.5 - 2.5 | 1.0 - 2.0 |
| ZnO | ~9.8 | ~0.4 | ~1.4 |
Computational Design of Novel Erbium-Containing Materials
The insights gained from theoretical and computational studies can be leveraged for the rational design of novel erbium-containing materials with tailored properties. Computational materials design is a rapidly growing field that aims to accelerate the discovery and development of new materials by using computer simulations to predict their properties before they are synthesized in the lab youtube.com.
For erbium-based materials, a key goal is to enhance their optical performance, particularly their luminescence efficiency. Computational methods can be used to screen potential ligands or host matrices that could improve the photophysical properties of the erbium ion. For instance, DFT calculations can be used to predict how different ligands will affect the electronic structure and the energy levels of the erbium ion, which in turn influences the absorption and emission wavelengths. The goal is often to design a coordination environment that maximizes the radiative decay rates and minimizes non-radiative quenching processes researchgate.net.
Molecular dynamics simulations can be used to assess the structural stability and compatibility of new erbium complexes within a polymer matrix or a glass host, which is crucial for the fabrication of optical devices like waveguides and amplifiers nih.gov. For example, simulations can predict the solubility and dispersion of an erbium compound in a polymer, which are critical factors for achieving high optical quality nih.gov.
Furthermore, computational approaches can guide the synthesis of nanostructured erbium materials. For instance, understanding the interaction of erbium precursors with different substrates or capping agents at the atomic level can help in controlling the size, shape, and surface chemistry of nanoparticles, which are known to have a significant impact on their optical properties mdpi.comaps.org. The integration of computational modeling with experimental synthesis and characterization creates a powerful feedback loop for the development of advanced erbium-containing materials for a wide range of applications, from telecommunications and lighting to quantum information processing aps.orgresearchgate.netdiscoveryalert.com.au.
Future Research Directions and Emerging Applications
Integration in Multifunctional Materials
Erbium(III) acetate (B1210297) tetrahydrate is a key ingredient in the synthesis of multifunctional materials, particularly upconverting nanoparticles (UCNPs). acs.orgnih.gov These nanoparticles can absorb low-energy photons and emit higher-energy light, a property valuable in various fields. nih.gov
Researchers are actively exploring the integration of erbium-doped materials into a variety of hosts, including glass and ceramics, to create materials with tailored optical and magnetic properties. samaterials.com For instance, erbium-doped materials are crucial for developing optical fibers and lasers that operate in the infrared spectrum. samaterials.com The precise control over the size and crystallinity of these nanoparticles, often achieved through methods like microwave-assisted synthesis, allows for the fine-tuning of their luminescent characteristics. nih.gov
A significant area of research is the development of core-shell UCNPs, where a core of an erbium-doped material is coated with a shell of another material to enhance its properties. acs.org For example, NaGdF4:Yb3+,Er3+ core-shell nanoparticles have shown promise for dual-modal imaging and temperature sensing. acs.org
Advanced In-Situ Characterization Methodologies
The development of advanced in-situ characterization techniques is crucial for understanding the formation and behavior of materials derived from erbium(III) acetate tetrahydrate. Techniques such as X-ray diffraction and transmission electron microscopy are used to study the crystal structure and morphology of nanoparticles as they form. nih.gov
Furthermore, spectroscopic methods, including absorption and emission spectroscopy, are employed to probe the energy transfer mechanisms within erbium-doped materials. erbium.nl These studies provide insights into how factors like dopant concentration and the host material affect the upconversion process. nih.goverbium.nl For instance, researchers have investigated the effect of ytterbium co-doping on the luminescence of erbium-doped materials, revealing how energy transfer between the two rare-earth ions enhances the upconversion efficiency. erbium.nl
Exploration of Novel Catalytic Pathways
Erbium(III) salts, including the acetate form, are recognized as effective Lewis acid catalysts in organic synthesis. alfachemic.com Their stability, low toxicity, and ability to be reused make them attractive for green chemistry applications. alfachemic.com this compound can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds and the protection and deprotection of functional groups. nih.gov
Current research focuses on developing heterogeneous catalysts by immobilizing erbium complexes on solid supports like mesoporous silica. nih.gov This approach offers advantages such as easy separation of the catalyst from the reaction mixture and improved catalyst stability. nih.gov For example, an erbium-based bifunctional heterogeneous catalyst has been developed for C-C bond formation, demonstrating the potential for creating highly efficient and recyclable catalytic systems. nih.gov
Researchers are also exploring the use of erbium catalysts in combination with other functionalities to create cooperative catalytic systems that mimic the efficiency of enzymes. nih.gov
Enhanced Performance in Optical and Spintronic Devices
The unique optical properties of erbium, particularly its ability to emit light in the infrared region, make it a critical component in optical and spintronic devices. samaterials.com Erbium-doped materials are widely used in fiber optic amplifiers to boost signals in telecommunication networks. samaterials.com
Future research is aimed at enhancing the performance of these devices by optimizing the composition and structure of the erbium-doped materials. This includes exploring new host materials and fabrication techniques to improve the efficiency and bandwidth of optical amplifiers. samaterials.com Additionally, the magnetic properties of erbium are being investigated for their potential in spintronic devices, which utilize the spin of electrons in addition to their charge to store and process information. sputtertargets.net
Interdisciplinary Research with Biological and Environmental Systems
The application of this compound-derived materials is extending into biological and environmental systems, excluding clinical applications. Upconverting nanoparticles synthesized from this compound are being developed as biocompatible nanoprobes for bio-imaging and sensing. acs.orgmdpi.com Their ability to be excited by near-infrared light, which can penetrate biological tissues more deeply than visible light, makes them ideal for in-vivo imaging. mdpi.com
These UCNPs can be functionalized to target specific cells or biomolecules, enabling the visualization of biological processes at the cellular level. mdpi.com For example, NaYF4:20%Yb3+,2%Er3+ UCNPs have been used to study internalization mechanisms in neural tissue. mdpi.com
In the environmental sector, lanthanide compounds, including those of erbium, are being investigated for their potential in water treatment. sputtertargets.netwikipedia.org
Interactive Data Tables
Table 1: Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Compound/Material | Reference |
| Materials Science | Synthesis of upconverting nanoparticles | This compound | acs.orgnih.gov |
| Optical fibers and lasers | Erbium-doped glass/ceramics | samaterials.com | |
| Dual-modal imaging and temperature sensing | NaGdF4:Yb3+,Er3+ core-shell nanoparticles | acs.org | |
| Catalysis | Lewis acid catalyst in organic synthesis | Erbium(III) salts | alfachemic.com |
| Heterogeneous catalysis | Erbium complexes on mesoporous silica | nih.gov | |
| Optical Devices | Fiber optic amplifiers | Erbium-doped materials | samaterials.com |
| Biological Systems | Bio-imaging and sensing | Upconverting nanoparticles (UCNPs) | acs.orgmdpi.com |
| Environmental Systems | Water treatment | Lanthanide compounds | sputtertargets.netwikipedia.org |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Erbium(III) acetate tetrahydrate, and how do they ensure purity?
- Answer: The compound is typically synthesized by reacting erbium oxide or metal with acetic acid under controlled conditions. A common method involves dissolving erbium oxide (Er₂O₃) in glacial acetic acid, followed by crystallization under reduced pressure to obtain the tetrahydrate form . For high-purity research-grade material, freeze-drying aqueous solutions of erbium acetate precursors (e.g., Er(CH₃COO)₃) is employed to minimize contamination and control hydration levels . Purity is verified via elemental analysis, ICP-MS, and XRD to confirm crystallinity .
Q. How can the solubility and stability of this compound in aqueous and organic solvents be experimentally determined?
- Answer: Solubility is measured gravimetrically by dissolving known masses in solvents (e.g., water, ethanol, DMSO) at varying temperatures (25–90°C) and filtering undissolved residues. Stability is assessed via pH-dependent studies (2–12) using UV-Vis spectroscopy to monitor absorbance changes over time. For organic solvents, FT-IR can detect ligand exchange or decomposition .
Q. What spectroscopic techniques are used to characterize the structural properties of this compound?
- Answer: Key techniques include:
- FT-IR: Identifies acetate ligand coordination (e.g., ν(COO⁻) bands at ~1,550 cm⁻¹ and ~1,420 cm⁻¹) and hydration states (O-H stretches at ~3,400 cm⁻¹) .
- XRD: Confirms triclinic crystal structure (space group P1̄) and lattice parameters (a = 8.23 Å, b = 9.45 Å, c = 7.89 Å) .
- TG-DTA: Quantifies hydration water loss (4 H₂O molecules at 90–120°C) and thermal decomposition pathways .
Advanced Research Questions
Q. How does the thermal decomposition pathway of this compound influence its application in synthesizing erbium oxide nanomaterials?
- Answer: Controlled calcination (300–500°C) decomposes the acetate to Er₂O₃ via intermediates:
- Step 1 (90–120°C): Loss of hydration water → Er(CH₃COO)₃.
- Step 2 (310°C): Ketene (CH₂=C=O) release → Er(OH)(CH₃COO)₂.
- Step 3 (390°C): Formation of Er₂O₂CO₃, then Er₂O₃ above 500°C .
Q. What strategies resolve contradictions in reported luminescence efficiencies of Erbium(III) acetate-derived upconversion nanoparticles (UCNPs)?
- Answer: Discrepancies arise from variations in:
- Co-doping: Yb³+ sensitizer ratios (e.g., 20 mol% Yb³+/2 mol% Er³+ maximize 980 nm → 540/660 nm emission) .
- Surface passivation: SiO₂ shelling reduces surface defects, improving quantum yield by 3–5× .
- Synthesis route: Hydrothermal vs. solvothermal methods impact crystallite size (10–50 nm) and lattice strain, analyzed via Williamson-Hall plots .
Q. How does this compound enhance the photocatalytic activity of doped metal oxides?
- Answer: In Er-doped ZnO:
- Bandgap engineering: Er³+ introduces mid-gap states (2.8–3.2 eV vs. ZnO’s 3.3 eV), extending visible-light absorption.
- Charge separation: Photoluminescence (PL) quenching indicates reduced electron-hole recombination.
- Experimental validation: Degradation of Thymol blue under UV/visible light shows 92% efficiency for Er-ZnO vs. 68% for pristine ZnO over 120 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
